7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Description
7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C19H14Cl2N4O3 and its molecular weight is 417.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformation
The synthesis and base-catalyzed ring transformation of related compounds offer insights into the chemical properties and reactions involving 7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione. For instance, the synthesis of 4-[(2RS,3RS)-3-Hydroxy- and -3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one has demonstrated the structural prerequisites for specific ring transformations that may be analogous to the compound , highlighting its potential for chemical modification and synthesis of new compounds (Sápi et al., 1997).
Heterocyclic Chemistry Applications
The compound's structure suggests it could play a significant role in heterocyclic chemistry, particularly in the synthesis of new heteroaryl thiazolidine-2,4-diones. Such compounds have been explored for their antimicrobial activities, indicating potential applications in developing new pharmaceuticals or agrochemicals (Ibrahim et al., 2011).
Oxidation and Annulation Reactions
The oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using related compounds as oxidizing agents under mild conditions suggests applications in organic synthesis, particularly in the efficient synthesis of pyrazole derivatives with potential pharmacological activities (Zolfigol et al., 2006).
Antimicrobial and Anti-inflammatory Agents
Compounds structurally similar to 7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione have been synthesized and evaluated for their antibacterial activity. The presence of specific substituents on the triazole moiety exhibited potent inhibitory activity, suggesting that the compound could be explored for antimicrobial applications (Reddy et al., 2013).
Biological Evaluation for Diabetes Treatment
Derivatives of the compound, such as those involving fused triazole rings, have been explored as inhibitors of the dipeptidyl peptidase-Ⅳ enzyme, suggesting potential applications in the treatment or prevention of type 2 diabetes. The synthesis and characterization of such derivatives provide a foundation for further pharmaceutical development (Ling Yu-tao, 2009).
properties
IUPAC Name |
7-(3-chloro-4-methoxyphenyl)-2-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O3/c1-28-16-7-6-13(10-15(16)21)23-8-9-24-17(18(23)26)22-25(19(24)27)11-12-4-2-3-5-14(12)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOXKDHIUSSFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=CC=C4Cl)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione |
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